Roxifiban acetate is a synthetic compound primarily known for its role as an antiplatelet agent. It is classified as a glycoprotein IIb/IIIa antagonist, which inhibits platelet aggregation by blocking the binding of fibrinogen and other adhesive proteins to the glycoprotein IIb/IIIa receptor on platelets. This mechanism makes it potentially useful in treating thromboembolic disorders, including myocardial infarction and unstable angina. Roxifiban acetate has been studied in clinical trials, particularly for its efficacy in treating peripheral arterial disorders and heparin-induced thrombocytopenia, although its development appears to have been discontinued .
Roxifiban acetate can be synthesized through a multi-step process involving several key reactions:
The molecular structure of roxifiban acetate can be described as follows:
Roxifiban acetate participates in various chemical reactions, primarily during its synthesis:
Roxifiban acetate functions by inhibiting platelet aggregation through the following process:
Roxifiban acetate has potential applications in:
The isoxazoline core of roxifiban is constructed through a stereoselective 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and dipolarophiles. This reaction forms the critical chiral center governing biological activity. As detailed in patent literature, 4-cyanobenzaldoxime undergoes dehydration with N-chlorosuccinimide to generate the reactive nitrile oxide dipole, which subsequently reacts with isobutyl vinylacetate to yield racemic 3-(4-cyanophenyl)-5-(2-carboxyethyl)-4,5-dihydroisoxazole (1) [5] [10]. The reaction proceeds under mild conditions (0-25°C) in aprotic solvents like dichloromethane, achieving >85% conversion efficiency. This method exemplifies the strategic application of [3+2] cycloadditions in constructing the sterically constrained isoxazoline ring system that positions pharmacophores for optimal receptor interaction [9].
Table 1: Key Parameters for Stereoselective 1,3-Dipolar Cycloaddition
Component | Role | Reaction Conditions | Yield |
---|---|---|---|
4-Cyanobenzaldoxime | Nitrile Oxide Precursor | NCS, CH₂Cl₂, 0°C | 92% |
Isobutyl vinylacetate | Dipolarophile | 25°C, 12h | 85% |
Product | Racemic Isoxazoline | Precipitation (hexane/EtOAc) | 88% purity |
The racemic isoxazoline intermediate undergoes kinetic resolution using immobilized Pseudomonas cepacia lipase (PS-30) to isolate the pharmacologically essential (R)-enantiomer. This enzymatic process exploits differential reaction kinetics, where the lipase selectively hydrolyzes the undesired (S)-ester at 20-fold greater velocity than the (R)-counterpart [5] [10]. Operating in biphasic solvent systems (water/toluene), the reaction achieves enantiomeric excess (ee) >99.5% for the residual (R)-ester (2) and 97% ee for the hydrolyzed (S)-acid byproduct. Continuous extraction maintains reaction equilibrium, yielding the chiral building block at 45% theoretical maximum (100% maximum = 50% yield) with exceptional optical purity. This biocatalytic approach exemplifies green chemistry principles by eliminating traditional chiral auxiliaries and transition-metal catalysts [10].
Table 2: Enzymatic Resolution Efficiency Parameters
Parameter | (R)-Ester Product | (S)-Acid Byproduct |
---|---|---|
Enantiomeric Excess | >99.5% ee | 97% ee |
Isolated Yield | 42-45% | 40-43% |
Reaction Scale | Up to 500L | N/A |
Enzyme Reusability | 15 cycles | N/A |
Roxifiban acetate (DMP-754) functions as a double prodrug engineered to overcome the poor membrane permeability of the active amidinohydrazide metabolite. The acetate salt formulation enhances aqueous solubility (>50 mg/mL vs. <1 mg/mL for free base) through ionized carboxylate formation and provides a hydrolyzable methyl ester masking the polar amidine functionality [1] [7]. In vivo esterase-mediated hydrolysis occurs selectively in systemic circulation, generating the active metabolite DMP-755 (3) which exhibits 15-fold higher glycoprotein IIb/IIIa binding affinity (IC₅₀ = 1.2 nM) than the parent prodrug. This design leverages physiological enzymes for targeted bioactivation while maintaining plasma stability (t₁/₂ > 24h at pH 7.4) [5] [10].
Table 3: Prodrug Properties of Roxifiban Acetate
Property | Roxifiban Acetate | Active Metabolite (DMP-755) |
---|---|---|
Water Solubility | >50 mg/mL | <1 mg/mL |
Plasma Half-life | 3.5h | 8h |
GP IIb/IIIa IC₅₀ | 18 nM | 1.2 nM |
Log P (octanol/water) | 0.9 | -1.2 |
The active amidinohydrazide pharmacophore is synthesized through a hydroxylamine-mediated amidination sequence. The nitrile group of intermediate (4) undergoes nucleophilic addition with hydroxylamine in methanol at 60°C, forming N-hydroxyamidine (5) in 90% yield [5] [10]. Subsequent O-acetylation with acetic anhydride generates the labile N-acetoxyamidine (6), which undergoes hydrogenolytic cleavage (Pd/C, 50 psi H₂) to unveil the primary amidine functionality (7). Critical process parameters include strict temperature control (<60°C) during hydroxylamine addition to prevent premature cyclization and precise hydrogen pressure regulation to minimize over-reduction byproducts (<2%). The final saponification with LiOH in THF/water selectively hydrolyzes the methyl ester without amidine degradation, delivering roxifiban acetate (8) in 75% crystallized yield [10].
Roxifiban acetate exists as two crystalline polymorphs (Form I and Form II) with distinct solid-state properties. Form I (thermodynamically stable) and Form II (metastable) were characterized using solid-state ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR, which identified chemical shift differences of 1.2–3.5 ppm at key carbon positions due to variations in molecular packing [3]. X-ray powder diffraction (XRPD) further distinguished the forms: Form I exhibits characteristic peaks at 2θ = 7.2°, 14.6°, and 23.8°, while Form II shows distinct signals at 6.8°, 13.9°, and 22.4° [3] [8]. Quantitative ssNMR analysis established a detection limit of 9% Form II in Form I blends, surpassing differential scanning calorimetry (DSC) which failed to distinguish polymorphic mixtures due to overlapping melt endotherms (Form I mp = 192°C; Form II mp = 185°C). These differences critically influence dissolution kinetics, with Form II exhibiting 30% faster initial dissolution in simulated gastric fluid [3].
Form I is preferentially obtained through anti-solvent crystallization using acetic acid/ethyl acetate solvent systems, while Form II predominates in ethanol/water mixtures [5]. Thermodynamic control is achieved by slow cooling (0.5°C/min) from saturation temperatures (60°C) in acetic acid, yielding the stable Form I with >99% polymorphic purity. Kinetic control via rapid quenching in ice-water mixtures generates Form II, which gradually converts to Form I over 72 hours at 40°C (monitored by in situ Raman spectroscopy). Seeding with Form I crystals during crystallization suppresses Form II nucleation, ensuring batch-to-batch consistency. The optimized process produces Form I with <0.5% polymorphic impurities, meeting regulatory requirements for long-term shelf-life stability (>36 months at 25°C/60% RH) [5] [8].
Table 4: Recrystallization Parameters for Polymorph Control
Parameter | Form I Conditions | Form II Conditions |
---|---|---|
Solvent System | AcOH:EtOAc (3:7) | EtOH:H₂O (8:2) |
Cooling Rate | 0.5°C/min | Quench cooling |
Seeding | Form I crystals (0.1%) | No seed |
Polymorphic Purity | >99.5% | 95-98% |
Storage Stability | >36 months | Converts in 72h |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7